Sp-Cyclic AMPS (sodium salt)

Descripción general

Descripción

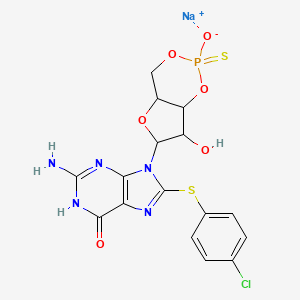

Sp-cíclico AMPS (sal sódica) es un derivado de la adenosina monofosfato cíclica (cAMP). Es conocido por su capacidad para activar la proteína quinasa A (PKA) e inhibir las enzimas fosfodiesterasas (PDE). Este compuesto se utiliza ampliamente en la investigación bioquímica para estudiar las vías de señalización dependientes de cAMP y sus efectos fisiológicos .

Análisis Bioquímico

Biochemical Properties

Sp-Cyclic AMPS (Sodium Salt) interacts with several cyclic nucleotide phosphodiesterases, including PDE2, PDE5, PDE6, PDE10, and PDE11 . These enzymes play a critical role in regulating the levels of cAMP and cGMP, another important second messenger . By binding to the GAF domain of these enzymes, Sp-Cyclic AMPS (Sodium Salt) can modulate their activity .

Cellular Effects

The effects of Sp-Cyclic AMPS (Sodium Salt) on cells are largely mediated through its interactions with these phosphodiesterases. By influencing the activity of these enzymes, Sp-Cyclic AMPS (Sodium Salt) can alter the levels of cAMP and cGMP within the cell . This can have a profound impact on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Sp-Cyclic AMPS (Sodium Salt) exerts its effects by binding to the GAF domain of certain phosphodiesterases . This binding can influence the activity of these enzymes, leading to changes in the levels of cAMP and cGMP within the cell . These changes can then influence various cellular processes, including gene expression and cellular metabolism .

Metabolic Pathways

Sp-Cyclic AMPS (Sodium Salt) is involved in the cAMP and cGMP signaling pathways due to its interactions with certain phosphodiesterases

Transport and Distribution

The transport and distribution of Sp-Cyclic AMPS (Sodium Salt) within cells and tissues are likely influenced by its interactions with certain phosphodiesterases

Subcellular Localization

The subcellular localization of Sp-Cyclic AMPS (Sodium Salt) is likely influenced by its interactions with certain phosphodiesterases

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Sp-cíclico AMPS (sal sódica) se sintetiza mediante una serie de reacciones químicas a partir de la adenosinaEl producto final se obtiene como sal sódica para mejorar su solubilidad en agua .

Métodos de producción industrial

La producción industrial de Sp-cíclico AMPS (sal sódica) implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para mantener la coherencia y fiabilidad del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

Sp-cíclico AMPS (sal sódica) se somete a diversas reacciones químicas, incluidas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el grupo fosforotiolato.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en la base adenina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo y los nucleófilos se emplean en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de Sp-cíclico AMPS (sal sódica) con grupos funcionales modificados, que pueden utilizarse para estudios bioquímicos adicionales .

Aplicaciones Científicas De Investigación

Sp-cíclico AMPS (sal sódica) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar las vías de señalización dependientes de cAMP y la cinética enzimática.

Biología: Investiga el papel del cAMP en procesos celulares como el metabolismo, la expresión génica y la proliferación celular.

Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la desregulación de la señalización de cAMP.

Industria: Se utiliza en el desarrollo de ensayos bioquímicos y herramientas de diagnóstico .

Mecanismo De Acción

Sp-cíclico AMPS (sal sódica) ejerce sus efectos activando la proteína quinasa A (PKA). Al unirse a PKA, induce un cambio conformacional que activa la enzima, lo que lleva a la fosforilación de las proteínas diana. Esta activación modula varios procesos celulares, incluido el metabolismo, la expresión génica y la proliferación celular. Además, Sp-cíclico AMPS (sal sódica) inhibe las enzimas fosfodiesterasas (PDE), evitando la degradación del cAMP y prolongando sus efectos de señalización .

Comparación Con Compuestos Similares

Compuestos similares

8-Bromo-cAMP: Otro análogo de cAMP que activa PKA pero con diferentes afinidades de unión.

Dibutyril-cAMP: Un análogo de cAMP permeable a las células utilizado en aplicaciones de investigación similares.

8-CPT-cAMP: Un análogo de cAMP con mayor estabilidad y permeabilidad celular

Singularidad

Sp-cíclico AMPS (sal sódica) es único debido a su alta especificidad para la activación de PKA y su capacidad para inhibir las enzimas PDE. Esta doble funcionalidad lo convierte en una herramienta valiosa para estudiar las vías de señalización dependientes de cAMP y sus efectos fisiológicos .

Propiedades

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-,21?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUKZYORDGLGPR-NVGWRVNNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

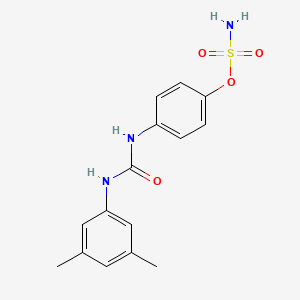

![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)

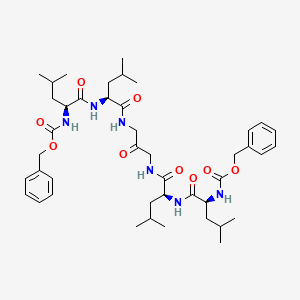

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)

![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)

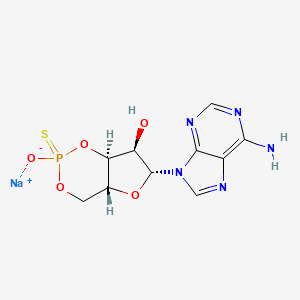

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B560317.png)